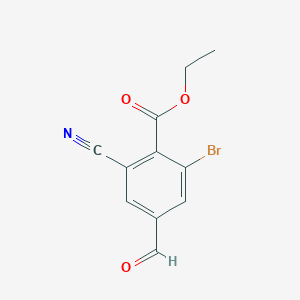

Ethyl 2-bromo-6-cyano-4-formylbenzoate

CAS No.: 1807023-25-1

Cat. No.: VC2753824

Molecular Formula: C11H8BrNO3

Molecular Weight: 282.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807023-25-1 |

|---|---|

| Molecular Formula | C11H8BrNO3 |

| Molecular Weight | 282.09 g/mol |

| IUPAC Name | ethyl 2-bromo-6-cyano-4-formylbenzoate |

| Standard InChI | InChI=1S/C11H8BrNO3/c1-2-16-11(15)10-8(5-13)3-7(6-14)4-9(10)12/h3-4,6H,2H2,1H3 |

| Standard InChI Key | PUBFQFGGEDGXOZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=C(C=C1Br)C=O)C#N |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1Br)C=O)C#N |

Introduction

Ethyl 2-bromo-6-cyano-4-formylbenzoate is a synthetic organic compound characterized by its unique combination of functional groups, including a bromine atom, a cyano group, and a formyl group attached to a benzoate ester structure. This compound has a molecular formula of C11H8BrNO3 and a molecular weight of 282.09 g/mol . Its distinct chemical properties make it valuable in various fields, including organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of ethyl 2-bromo-6-cyano-4-formylbenzoate typically involves a multi-step process:

-

Bromination: Ethyl benzoate is brominated using bromine in the presence of a catalyst.

-

Cyanation: The brominated product undergoes cyanation using a cyanide source.

-

Formylation: The cyano compound is then formylated using a formylating agent.

Industrial methods often utilize continuous flow reactors to optimize yield and purity.

Applications and Research Findings

Ethyl 2-bromo-6-cyano-4-formylbenzoate has several applications:

-

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

-

Biology: Investigated for potential biological activities such as antimicrobial or anticancer properties.

-

Medicine: Explored as a building block for drug development.

-

Industry: Utilized in the production of specialty chemicals and materials.

Research focuses on its interaction with molecular targets, such as enzymes and receptors, which could lead to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-bromo-6-cyano-4-formylbenzoate can be compared with other similar compounds:

| Compound Name | Key Differences |

|---|---|

| Ethyl 2-bromo-4-cyano-6-formylbenzoate | Different positioning of functional groups. |

| Ethyl 2-chloro-6-cyano-4-formylbenzoate | Chlorine replaces the bromine atom, affecting reactivity. |

| Methyl 2-bromo-6-cyano-4-formylbenzoate | Methyl ester instead of ethyl ester, affecting solubility and reactivity. |

These differences highlight the unique properties and potential applications of ethyl 2-bromo-6-cyano-4-formylbenzoate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume